Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate
Description
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate is a boronic ester derivative featuring a benzo[d][1,3]dioxole core substituted with a methyl ester group at position 5 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 5. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for pharmaceuticals and organic electronics . Its structural design balances steric hindrance (from the tetramethyl dioxaborolane) and electronic effects (from the electron-rich benzo-dioxole), making it a versatile intermediate.
Properties
IUPAC Name |
methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO6/c1-14(2)15(3,4)22-16(21-14)10-6-9(13(17)18-5)7-11-12(10)20-8-19-11/h6-7H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMQIEWVGRPSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate typically involves the reaction of 5-methoxycarbonyl-2,3-methylenedioxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Protodeboronation: Acids such as hydrochloric acid or sulfuric acid are used under mild heating.
Major Products Formed
Scientific Research Applications
A. Anticancer Research
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate has been investigated for its anticancer properties. Studies have shown that boron-containing compounds can enhance the efficacy of chemotherapeutic agents. The dioxaborolane moiety is particularly relevant due to its ability to form stable complexes with biomolecules and influence cellular pathways involved in apoptosis and cell proliferation.
B. Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form nanoparticles can be leveraged to encapsulate therapeutic agents, improving their solubility and bioavailability. Research indicates that such formulations can enhance targeted delivery to cancer cells while minimizing systemic toxicity.
A. Polymer Chemistry
In polymer science, the incorporation of boron-containing compounds like this compound into polymer matrices has been studied for the development of advanced materials with enhanced mechanical properties and thermal stability. The dioxaborolane group can act as a cross-linking agent in the synthesis of polymer networks.
B. Photonic Applications
The optical properties of this compound have implications in photonics. Its ability to absorb and emit light at specific wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
A. Pesticide Development
The compound's potential as a biopesticide is noteworthy. Research has indicated that boron-containing compounds can exhibit antimicrobial properties against various plant pathogens. This characteristic positions this compound as a candidate for developing eco-friendly pesticides that could reduce reliance on synthetic chemicals.
B. Plant Growth Promotion
Studies have also suggested that boron is an essential micronutrient for plants. The incorporation of this compound into fertilizers could enhance nutrient uptake and promote plant growth under stress conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Analogues
Key Observations :
- Steric Effects : The pentenyl chain in introduces conformational flexibility but reduces steric protection of the boron center compared to the rigid benzo-dioxole core in the target compound.
- Functional Group Diversity : Amide derivatives () exhibit hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.
Key Observations :
Key Observations :
Biological Activity
Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound with notable biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₅H₁₈BNO₅
- Molecular Weight : 303.12 g/mol
- CAS Number : Not specifically listed but related compounds can be referenced for context.
The structure features a benzo[d][1,3]dioxole core combined with a dioxaborolane moiety, which contributes to its unique biological interactions.
Mechanisms of Biological Activity
- Enzyme Inhibition : The compound exhibits potential as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest its ability to modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy .
- Antioxidant Properties : The presence of the dioxaborolane group may contribute to antioxidant activity. Compounds with similar structures have shown efficacy in scavenging free radicals and reducing oxidative stress in cellular models .
- Antimicrobial Activity : Some derivatives of boron-containing compounds have demonstrated antimicrobial properties. While specific data on this compound is limited, the structural similarity to known antimicrobial agents suggests potential effectiveness against various pathogens .
Case Study 1: CDK Inhibition
A study focused on the design and synthesis of PROTACs (proteolysis-targeting chimeras) targeting CDK4/6 highlighted the importance of structural modifications in enhancing biological activity. The incorporation of boron-containing moieties like those in methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives significantly improved selectivity and potency against CDK targets .
| Compound Name | Activity | Reference |
|---|---|---|
| Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) | CDK4/6 Inhibitor | |
| Abemaciclib | FDA Approved CDK Inhibitor |
Case Study 2: Antioxidant Evaluation
In vitro studies conducted on structurally similar dioxaborolane compounds indicated significant antioxidant potential. These studies utilized assays measuring the ability to reduce oxidative stress markers in human cell lines. The results suggested that modifications similar to those found in methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) could enhance these effects .
Case Study 3: Antimicrobial Testing
Research on related boron compounds has shown promising results against various bacterial strains. While specific data for this compound is scarce, its structural analogs have demonstrated effective inhibition of bacterial growth in laboratory settings .
Q & A
Basic: What are the standard synthetic methodologies for preparing Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate?
The synthesis typically involves coupling a benzo[d][1,3]dioxole precursor with a pinacol boronate ester. For example, a Suzuki-Miyaura cross-coupling reaction may be employed, using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system like THF/H₂O at reflux . Alternative routes include direct borylation of a halogenated benzo[d][1,3]dioxole intermediate using bis(pinacolato)diboron (B₂Pin₂) with a Pd catalyst . Key steps involve:
- Precursor activation : Bromination or iodination at the 7-position of the benzo[d][1,3]dioxole core.
- Borylation : Reaction with B₂Pin₂ under inert atmosphere.
- Esterification : Methyl ester formation via acid-catalyzed methanolysis.
Basic: How is the structure of this compound confirmed experimentally?
Structural confirmation relies on:
- NMR spectroscopy :
- ¹H NMR : Peaks for the methyl ester (δ ~3.8–3.9 ppm), dioxaborolane methyl groups (δ ~1.2–1.3 ppm), and aromatic protons (δ ~6.5–7.0 ppm) .
- ¹³C NMR : Signals for carbonyl (δ ~165–170 ppm) and boron-bound carbons (δ ~80–85 ppm).
- ¹¹B NMR : A singlet at δ ~28–30 ppm confirms the tetracoordinated boron .
- HRMS : Exact mass matching the molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₂₀BO₆: 343.1421; observed: 343.1418) .
Advanced: What reaction conditions optimize the yield of this boron-containing intermediate?
Critical variables include:
- Catalyst loading : 2–5 mol% Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions .
- Solvent polarity : THF or dioxane for boronate ester formation; DMF for polar intermediates.
- Temperature : 80–110°C for Suzuki-Miyaura coupling .
- Protecting groups : Use of methyl esters over ethyl esters to minimize hydrolysis during purification .
- Workup : Rapid column chromatography (e.g., silica gel, hexane/EtOAc gradient) to isolate the product before boronate ester decomposition .
Advanced: How does the compound’s stability under varying storage conditions impact experimental reproducibility?
The dioxaborolane moiety is moisture-sensitive. Storage recommendations:
- Temperature : –20°C in sealed vials under inert gas (N₂ or Ar) .
- Solvent compatibility : Avoid DMSO or DMF for long-term storage; use anhydrous THF or CH₂Cl₂ for stock solutions .
- Decomposition indicators : Loss of ¹¹B NMR signal sharpness or new peaks in ¹H NMR (e.g., free boronic acid at δ ~7–8 ppm) .
Advanced: How can researchers resolve contradictions in reported synthetic yields or reaction pathways?
Discrepancies may arise from:
- Impurity profiles : Side products from incomplete esterification or boronate hydrolysis. Use LC-MS or TLC to monitor reaction progress .
- Catalyst variability : Batch-dependent Pd catalyst activity. Pre-activate catalysts with B₂Pin₂ before use .
- Solvent purity : Anhydrous solvents (e.g., THF with <50 ppm H₂O) improve reproducibility .
Advanced: What methodologies are recommended for studying this compound’s biological activity in medicinal chemistry?
- In vitro assays :
- ADME studies :
Advanced: How can researchers design comparative studies with structural analogs to evaluate structure-activity relationships (SAR)?
- Analog selection : Compare with derivatives like Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate (CAS 61441-09-6) or ethyl-substituted boronate esters (e.g., Ethyl 4-chloro-2-boronobenzoate) .
- Key variables :
- Substituent position : Vary the boronate group at positions 5, 6, or 7.
- Steric effects : Use tert-butyl instead of methyl esters to assess steric hindrance .
- Data analysis : Correlate logP (HPLC-derived) with cellular permeability .
Advanced: What advanced analytical techniques are essential for characterizing trace impurities or degradation products?
- LC-HRMS : Detect impurities at <0.1% levels using a C18 column (gradient: 5–95% MeCN/H₂O + 0.1% formic acid) .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., Z/E isomerism in pent-3-enoate derivatives) .
- DSC/TGA : Assess thermal stability (decomposition onset >150°C for pure samples) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
